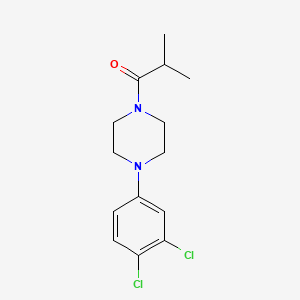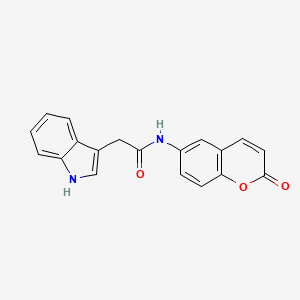![molecular formula C20H25NO3S B4749773 (2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone
Übersicht
Beschreibung
(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone, also known as methylenedioxythiophenyl piperidine (MDTP), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. MDTP is a member of the phenylpiperidine class of compounds and is structurally similar to the opioid analgesic fentanyl. However, MDTP does not exhibit opioid activity and has a unique mechanism of action that makes it a promising candidate for further study.
Wirkmechanismus
MDTP's mechanism of action is not fully understood, but it is thought to involve the inhibition of DAT activity through binding to the transporter protein. This results in an increase in dopamine levels in the brain, which may contribute to the compound's therapeutic effects. MDTP does not appear to have significant activity at other neurotransmitter transporters, such as the serotonin or norepinephrine transporters.
Biochemical and Physiological Effects
MDTP has been shown to have several biochemical and physiological effects in animal studies. In addition to its inhibition of DAT activity, MDTP has been shown to increase locomotor activity and induce hyperthermia in rodents. These effects are thought to be related to the compound's ability to increase dopamine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MDTP's unique mechanism of action and potential therapeutic applications make it an attractive compound for scientific research. However, the complex synthesis process and limited availability of the compound make it difficult to study in large quantities. Additionally, the compound's effects on dopamine levels in the brain may have potential risks and side effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several potential future directions for research on MDTP. One area of interest is the compound's potential as a treatment for psychiatric disorders such as ADHD and substance abuse. Additional studies are needed to evaluate the safety and efficacy of MDTP in these conditions. Another area of research could focus on the development of new synthetic methods for producing MDTP in larger quantities, which would facilitate further study of the compound's properties and potential therapeutic applications. Finally, additional studies are needed to evaluate the long-term effects of MDTP on dopamine levels in the brain and to assess the potential risks and side effects associated with its use.
Wissenschaftliche Forschungsanwendungen
MDTP has been the subject of several scientific studies due to its potential therapeutic effects. One area of research has focused on the compound's ability to modulate the activity of the dopamine transporter (DAT), which is a key target for the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse. MDTP has been shown to inhibit DAT activity in vitro and in vivo, suggesting that it may have therapeutic potential for these conditions.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-6-8-17(25-14)13-21-10-4-5-15(12-21)20(22)18-9-7-16(23-2)11-19(18)24-3/h6-9,11,15H,4-5,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKYNZVRUJZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)C(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]piperidin-3-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4749694.png)
![1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4749697.png)
![1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4749699.png)
![2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4749707.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)



![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)

![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4749785.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)